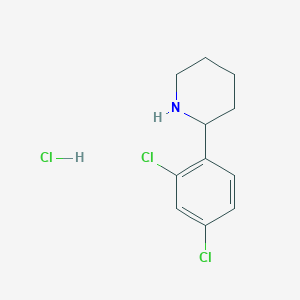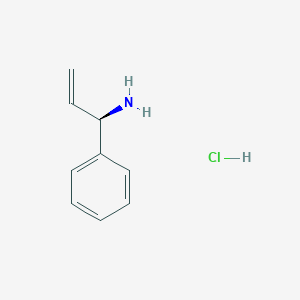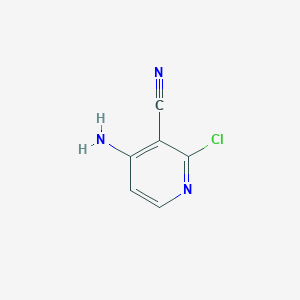![molecular formula C48H94N2O14Si2 B6590783 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] CAS No. 119699-81-9](/img/structure/B6590783.png)
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a chemically modified derivative of erythromycin, a well-known antibiotic. This compound is primarily used as an intermediate in the synthesis of clarithromycin, another antibiotic with a broader spectrum of activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, starting with erythromycin A as the base molecule. The key steps include:
Trimethylsilylation: Erythromycin A is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to protect the hydroxyl groups.
Methylation: The protected erythromycin is then methylated at the 6-O position using a methylating agent like methyl iodide.
Oxime Formation: The 9-hydroxyl group is converted to an oxime using ethoxyethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction conditions more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-oxime group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the oxime group to an amine.
Substitution: Substitution reactions at the silyl-protected hydroxyl groups can be carried out using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and ketone derivatives.
Reduction Products: Amines and other reduced forms of the oxime group.
Substitution Products: Alkylated and amino derivatives of the silyl-protected hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
This compound is extensively used in scientific research due to its role as an intermediate in the synthesis of clarithromycin. It is also used in studies related to antibiotic resistance, drug design, and the development of new antimicrobial agents. Its unique chemical structure makes it a valuable tool in medicinal chemistry for exploring new therapeutic options.
Wirkmechanismus
The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial protein synthesis. The erythromycin core binds to the 50S ribosomal subunit of bacteria, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site, which ultimately inhibits bacterial growth.
Molecular Targets and Pathways Involved:
Molecular Target: 50S ribosomal subunit of bacteria.
Pathways: Inhibition of protein synthesis in bacteria, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Clarithromycin: A closely related antibiotic with a broader spectrum of activity.
Azithromycin: Another macrolide antibiotic with similar mechanisms of action.
Erythromycin A: The parent compound from which this derivative is synthesized.
Uniqueness: 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is unique due to its silyl-protected hydroxyl groups and the presence of the oxime group at the 9-position, which enhances its stability and reactivity compared to its parent compound, erythromycin A.
Eigenschaften
CAS-Nummer |
119699-81-9 |
|---|---|
Molekularformel |
C48H94N2O14Si2 |
Molekulargewicht |
979.4 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1 |
InChI-Schlüssel |
SGGANCFJEHZNCI-GUYDAEHASA-N |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)






